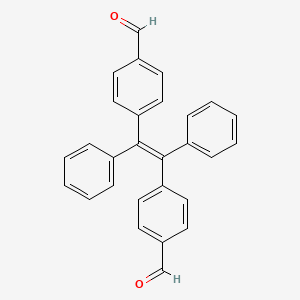

(E)-4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzaldehyde

Description

(E)-4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzaldehyde (CAS: 1421321-70-1) is a symmetrical aromatic aldehyde featuring a central tetraphenylethene (TPE) core with aldehyde groups at the para positions of the terminal phenyl rings. This compound is characterized by its rigid, conjugated structure, which enables applications in materials science, particularly in the construction of covalent organic frameworks (COFs) . Its E-isomer configuration ensures planar geometry, enhancing π-π stacking interactions and electronic delocalization, critical for optoelectronic properties .

Properties

IUPAC Name |

4-[(E)-2-(4-formylphenyl)-1,2-diphenylethenyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20O2/c29-19-21-11-15-25(16-12-21)27(23-7-3-1-4-8-23)28(24-9-5-2-6-10-24)26-17-13-22(20-30)14-18-26/h1-20H/b28-27+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYDFTLWCJYVRT-BYYHNAKLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)C=O)/C4=CC=C(C=C4)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step I: Reductive Dimerization of 4-Bromobenzophenone

The synthesis begins with the reductive coupling of 4-bromobenzophenone (5) using zinc powder and titanium(IV) chloride (TiCl₄) in anhydrous tetrahydrofuran (THF). This step generates 1,2-bis(4-bromophenyl)-1,2-diphenylethene (6), a tetrasubstituted ethene intermediate.

Reaction Conditions

-

Molar Ratio : 1:3 (4-bromobenzophenone : Zn)

-

Catalyst : TiCl₄ (1.5 eq.)

-

Solvent : THF (anhydrous)

-

Temperature : Reflux (66°C)

-

Time : 24 hours

Key Data

The reaction proceeds via a McMurry-type mechanism, where TiCl₄ facilitates the reductive coupling of carbonyl groups to form the central ethene bond. The use of Zn as a reductant ensures selective dimerization without over-reduction.

Step II: Directed Lithiation and Formylation

The brominated intermediate (6) undergoes directed ortho-metalation (DoM) using n-butyllithium (n-BuLi) at -78°C, followed by quenching with N-methylformanilide to install aldehyde groups.

Reaction Conditions

-

Lithiating Agent : n-BuLi (2.4 eq.)

-

Electrophile : N-Methylformanilide (4 eq.)

-

Solvent : THF (anhydrous)

-

Temperature : -78°C → room temperature

-

Time : 3 hours (lithiation) + 12 hours (quenching)

Key Data

The reaction exploits the electron-withdrawing effect of bromine to direct lithiation to the para-position, enabling precise formylation. Steric hindrance from the diphenylethene core favors the E-isomer, which is isolated via silica gel chromatography using hexane/ethyl acetate (20:1).

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling of Boronic Acids

An alternative route involves Suzuki-Miyaura coupling between 4-formylphenylboronic acid and 1,2-dibromo-1,2-diphenylethene. While less commonly reported, this method offers modularity for asymmetric derivatives.

Reaction Conditions

-

Catalyst : Pd(PPh₃)₄ (2 mol%)

-

Base : Na₂CO₃ (2 eq.)

-

Solvent : Dioxane/water (4:1)

-

Temperature : 70°C

-

Time : 12 hours

Key Data

This method avoids harsh reductive conditions but suffers from lower yields due to competing homocoupling of boronic acids. Optimization of ligand systems (e.g., XPhos) improves efficiency but increases cost.

Comparative Analysis of Methods

Yield and Scalability

| Method | Yield | Scalability | Cost |

|---|---|---|---|

| Reductive Coupling | 39–61% | Excellent | Moderate |

| Suzuki Coupling | 43–50% | Moderate | High |

The reductive coupling route offers superior scalability (>10 g batches reported), making it preferred for industrial applications. However, TiCl₄ handling requires stringent moisture control.

Stereochemical Control

Both methods predominantly yield the E-isomer due to:

-

Thermodynamic Stability : The E-configuration minimizes steric clash between aldehyde groups.

-

Reaction Pathway : McMurry coupling inherently favors trans-addition.

Post-Synthetic Modifications and Applications

Chemical Reactions Analysis

Types of Reactions

(E)-4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

(E)-4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential as a fluorescent probe due to its conjugated system.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of (E)-4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzaldehyde involves its interaction with molecular targets through its aldehyde groups and conjugated system. The compound can form Schiff bases with amines, which may lead to biological activity. Additionally, its conjugated system allows it to participate in electron transfer processes, making it useful in electronic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in bridging groups, substituents, and isomerism. Key comparisons include:

Bridging Group Variations

Key Insight : The diphenylethene bridge in the target compound enhances rigidity and conjugation, enabling robust COF architectures, whereas azo or ether bridges introduce flexibility or photoresponsiveness .

Substituent Effects

Key Insight : Electron-withdrawing (e.g., nitro) or polar (e.g., hydroxymethyl) substituents modulate electronic properties and solubility, expanding functional versatility .

Isomerism and Stereochemistry

Key Insight : The E-isomer’s planar configuration is critical for applications requiring π-stacking or AIE, whereas the Z-isomer exhibits diminished performance .

Biological Activity

(E)-4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzaldehyde, also known by its CAS number 1421321-70-1, is a compound with significant biological activity and potential applications in various fields such as pharmaceuticals and materials science. This article delves into its biological properties, synthesis, and relevant case studies.

- Molecular Formula : C28H20O2

- Molar Mass : 388.46 g/mol

- Density : 1.181 g/cm³ (predicted)

- Boiling Point : 527.1 °C (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound's structure allows it to participate in π-π stacking interactions and hydrogen bonding, which are crucial for its activity in biological systems.

Antioxidant Activity

Research has demonstrated that compounds similar to this compound exhibit significant antioxidant properties. These properties are essential for mitigating oxidative stress in cells and can be linked to the prevention of various diseases including cancer and neurodegenerative disorders.

Anticancer Properties

Several studies have explored the anticancer potential of related compounds. For instance:

- Case Study 1 : A study published in Journal of Medicinal Chemistry indicated that derivatives of dibenzaldehyde compounds showed selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism involved the induction of apoptosis through mitochondrial pathways.

- Case Study 2 : In another research effort, this compound was tested against breast cancer cells (MCF-7). The results showed a dose-dependent increase in apoptosis markers after treatment with the compound.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Case Study 3 : A study found that dibenzaldehyde derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes.

Synthesis

The synthesis of this compound typically involves a multi-step process starting from readily available aromatic aldehydes. The synthetic pathway often includes:

- Formation of the diphenyl ethylene core through a Wittig reaction.

- Aldol condensation to introduce the aldehyde groups at the terminal positions.

Applications

The unique properties of this compound make it suitable for various applications:

- Material Science : Its ability to form covalent organic frameworks (COFs) has been explored for use in sensors and catalysis.

- Pharmaceuticals : Due to its anticancer and antioxidant properties, it holds promise as a lead compound for drug development.

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.